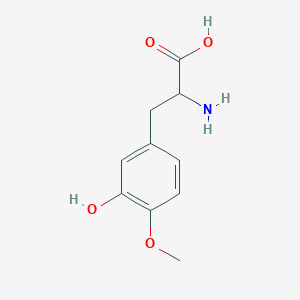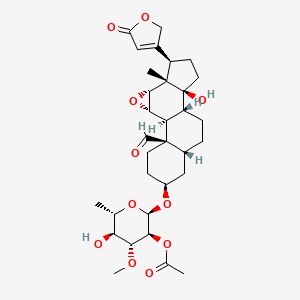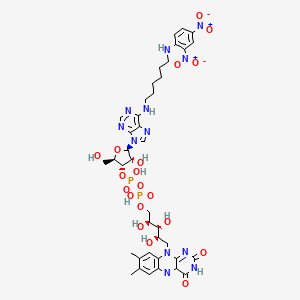
1-Dodecil-2-pirrolidinona
Descripción general
Descripción
1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam and its reduction with LiH3BNMe2 to the corresponding amine has been reported. It is a potential melatonin-specific chemical penetration enhancer.
1-dodecylpyrrolidin-2-one is pyrrolidin-2-one substituted at nitrogen by an n-dodecyl group. It has a role as an epitope.
Aplicaciones Científicas De Investigación
Agente de Penetración Química
1-Dodecil-2-pirrolidinona: se ha identificado como un posible agente de penetración química específico de la melatonina {svg_1}. Esta aplicación es significativa en el campo de la administración transdérmica de fármacos, donde el compuesto podría aumentar potencialmente la permeabilidad de la piel para permitir una absorción más eficiente de la melatonina, que se utiliza en el tratamiento de los trastornos del sueño.
Preparación de Hojuelas de Disulfuro de Molibdeno de Pocas Capas
En la ciencia de materiales, This compound se ha utilizado en la preparación de hojuelas de pocas capas de disulfuro de molibdeno (MoS2) mediante exfoliación en fase líquida de polvo de MoS2 a granel {svg_2}. Este proceso es crucial para el desarrollo de dispositivos electrónicos y optoelectrónicos de próxima generación.
Actividad Anticonvulsiva
El compuesto se ha comparado con otros derivados por su actividad anticonvulsiva. Se estudia por su potencial para degradarse en ácido gamma-aminobutírico (GABA) y su concentración en el cerebro, lo cual es relevante para el tratamiento de la epilepsia {svg_3}.
Actividades Biológicas de los Derivados de Pirrolidinona
This compound: forma parte de una clase más amplia de derivados de pirrolidinona que exhiben una amplia gama de actividades biológicas. Estas actividades incluyen efectos antimicrobianos, antiinflamatorios, anticancerígenos, antidepresivos y anticonvulsivos, lo que lo convierte en un compuesto versátil en la investigación farmacéutica {svg_4}.
Síntesis de Alcaloides y Aminoácidos β Inusuales
El anillo de pirrolidinona es una estructura clave en la síntesis de varios alcaloides y aminoácidos β inusuales, como la estatina y sus derivados. Estos compuestos son importantes en el desarrollo de fármacos con propiedades hipocolesterolémicas {svg_5}.
Desarrollo de Nuevos Compuestos Contra Infecciones y Enfermedades
Las diversas actividades biológicas significativas de los derivados de This compound sugieren su posible uso en el futuro desarrollo de nuevos compuestos activos contra diferentes infecciones y enfermedades. Los investigadores están explorando estos derivados para nuevos descubrimientos de fármacos {svg_6}.
Mecanismo De Acción
Target of Action
1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam . It is a potential melatonin-specific chemical penetration enhancer . This suggests that its primary target could be the melatonin receptors in the body. Melatonin receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.
Mode of Action
As a potential melatonin-specific chemical penetration enhancer, it may increase the permeability of the skin or other biological barriers to melatonin, thereby enhancing the absorption and effectiveness of melatonin-based treatments .
Biochemical Pathways
Given its potential role as a melatonin-specific chemical penetration enhancer, it may influence the pathways related to melatonin signaling .
Pharmacokinetics
As a potential chemical penetration enhancer, it is likely to affect the absorption of melatonin and possibly other compounds .
Result of Action
Its potential role as a melatonin-specific chemical penetration enhancer suggests that it may enhance the effectiveness of melatonin-based treatments .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its effectiveness as a chemical penetration enhancer .
Análisis Bioquímico
Biochemical Properties
1-Dodecyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a penetration enhancer. It interacts with various biomolecules, including enzymes and proteins. For instance, it has been reported to interact with anionic surfactants, forming mixed micelles that result in synergistic surface tension reduction and wetting enhancement . These interactions are crucial for its application in enhancing the delivery of other compounds across biological membranes.
Cellular Effects
The effects of 1-Dodecyl-2-pyrrolidinone on cells and cellular processes are profound. It influences cell function by enhancing the permeability of cell membranes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a penetration enhancer in transdermal drug delivery systems, significantly increasing the bioavailability of drugs like fenoterol in animal models . This indicates its potential impact on cellular uptake and distribution of therapeutic agents.
Molecular Mechanism
At the molecular level, 1-Dodecyl-2-pyrrolidinone exerts its effects through its interaction with cell membranes and biomolecules. It enhances membrane permeability by disrupting the lipid bilayer, facilitating the transport of other molecules across the membrane . This disruption can lead to changes in enzyme activity and gene expression, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of 1-Dodecyl-2-pyrrolidinone vary with different dosages in animal models. At lower doses, it effectively enhances the permeability of cell membranes without causing significant toxicity. At higher doses, it can cause adverse effects such as skin irritation and allergic reactions . These threshold effects highlight the importance of optimizing dosage to maximize benefits while minimizing risks.
Metabolic Pathways
1-Dodecyl-2-pyrrolidinone is involved in various metabolic pathways It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the bodyUnderstanding these pathways is crucial for optimizing its use in biochemical applications .
Transport and Distribution
Within cells and tissues, 1-Dodecyl-2-pyrrolidinone is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to enhance membrane permeability also affects its distribution, making it a valuable tool for targeted drug delivery .
Subcellular Localization
The subcellular localization of 1-Dodecyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It is known to localize within the lipid bilayer of cell membranes, where it exerts its enhancing effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, further influencing its activity and function .
Propiedades
IUPAC Name |
1-dodecylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQAIBZIHNJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042206 | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Pyrrolidinone, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2687-96-9 | |
| Record name | N-Dodecyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-dodecyl)pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-Dodecyl-2-pyrrolidinone in enhancing transdermal drug delivery?
A1: While the exact mechanism is not fully elucidated, research suggests that 1-Dodecyl-2-pyrrolidinone acts as a chemical penetration enhancer (CPE) by disrupting the skin's stratum corneum, the outermost layer that acts as a barrier. [, ] This disruption likely involves interactions with the lipid bilayers of the stratum corneum, increasing its fluidity and permeability, thus allowing for greater drug penetration. [] For instance, studies have shown enhanced permeation of melatonin and hydrocortisone through porcine skin in the presence of 1-Dodecyl-2-pyrrolidinone. [, ]
Q2: How does the structure of 1-Dodecyl-2-pyrrolidinone contribute to its properties as a penetration enhancer?
A2: The structure of 1-Dodecyl-2-pyrrolidinone, featuring a hydrophilic pyrrolidone ring and a hydrophobic dodecyl chain, is believed to be crucial for its enhancer activity. [] The lipophilic dodecyl chain can insert itself into the lipid bilayers of the stratum corneum, while the polar pyrrolidone headgroup interacts with the polar headgroups of the lipids, disrupting the organized structure of the bilayer and enhancing permeability. []
Q3: What is the significance of using 1-Dodecyl-2-pyrrolidinone in carbon dioxide capture and sequestration?
A3: Studies have explored the use of 1-Dodecyl-2-pyrrolidinone as a potential promoter for carbon dioxide hydrate formation. [] Hydrate-based technologies are being investigated for their potential in capturing and sequestering carbon dioxide, a greenhouse gas. While details about the specific mechanisms of action are not provided in the available abstracts, the research highlights the potential role of 1-Dodecyl-2-pyrrolidinone in influencing the kinetics of methane hydrate formation, which may have implications for carbon dioxide capture as well. []
Q4: Has 1-Dodecyl-2-pyrrolidinone been used in any marketed transdermal drug delivery systems?
A4: The provided research focuses on the investigation of 1-Dodecyl-2-pyrrolidinone as a potential penetration enhancer and its application in carbon dioxide capture. [1-8] Information regarding its use in commercially available transdermal drug delivery systems is not available in the provided abstracts.
Q5: How does the electrochemical behavior of molybdenum disulfide change after exfoliation with 1-Dodecyl-2-pyrrolidinone?
A5: Liquid phase exfoliation of bulk molybdenum disulfide (MoS2) powder in 1-Dodecyl-2-pyrrolidinone results in few-layered flakes with significantly enhanced electrochemical charge storage capabilities compared to their bulk counterpart. [] This increase in specific capacitance is attributed to the increased surface area available for charge accumulation in the exfoliated flakes. [] This finding highlights the potential of using 1-Dodecyl-2-pyrrolidinone in producing electrochemically active two-dimensional materials for various applications, including energy storage devices.
Q6: Can you describe the role of 1-Dodecyl-2-pyrrolidinone in studying lipophilic derivatives of gamma-aminobutyric acid?
A6: 1-Dodecyl-2-pyrrolidinone served as a key compound in investigating the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid (GABA). [] Researchers compared its anticonvulsant activity, degradation profile, and brain concentration to other derivatives like N-dodecanoyl GABA and 1-dodecanoyl-2-pyrrolidinone. [] The study revealed that while the dodecyl chain seemed important for anticonvulsant properties, 1-Dodecyl-2-pyrrolidinone itself did not function as a prodrug for GABA, unlike some other derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)






![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)




![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)
